molecular formula C17H14Cl2N4O2S B12138685 N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12138685
M. Wt: 409.3 g/mol
InChI Key: XRZZLZUJXBBEOJ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the furan ring: This step may involve a coupling reaction using furan derivatives.

    Attachment of the 3,5-dichlorophenyl group: This can be done through a substitution reaction using chlorinated aromatic compounds.

    Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the furan ring and the dichlorophenyl group, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H14Cl2N4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14Cl2N4O2S/c1-2-5-23-16(14-4-3-6-25-14)21-22-17(23)26-10-15(24)20-13-8-11(18)7-12(19)9-13/h2-4,6-9H,1,5,10H2,(H,20,24)

InChI Key

XRZZLZUJXBBEOJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3

Origin of Product

United States

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